

formulation of clobutinol hydrochloride for experimental use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Clobutinol Hydrochloride

Cat. No.: B194082

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Application Notes and Protocols: Clobutinol Hydrochloride

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Application Notes

Introduction

Clobutinol hydrochloride is a centrally acting antitussive agent previously used for the symptomatic treatment of non-productive cough.[1] Its primary mechanism is understood to be the inhibition of the cough reflex at the medullary cough center.[1] However, clobutinol was withdrawn from the market in 2007 after studies revealed its potential to cause cardiac arrhythmias by prolonging the QT interval.[1] This adverse effect is due to its potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[2][3] Consequently, **clobutinol hydrochloride** is now primarily used as a research chemical, particularly in studies related to cough mechanisms and for investigating drug-induced cardiotoxicity as a reference compound.

Physicochemical Properties

Clobutinol hydrochloride is a white to off-white solid powder.[1][2] Its key chemical and physical properties are summarized in the table below.

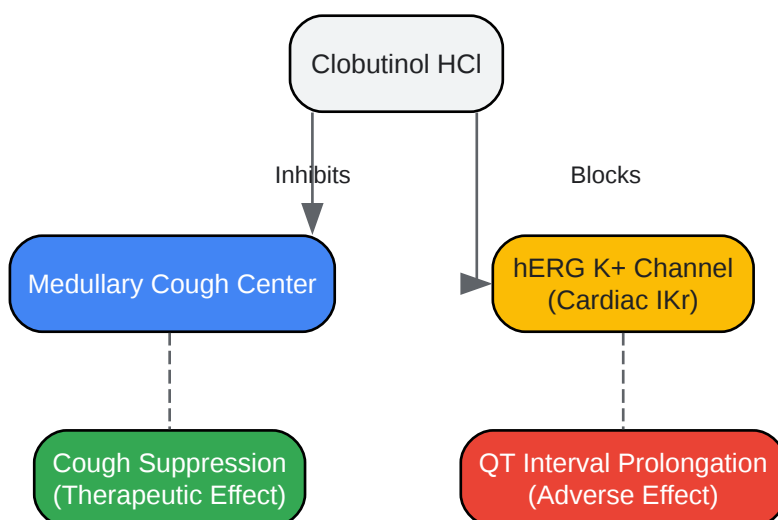
| Property | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride | [4] |
| CAS Number | 1215-83-4 | [2][4] |
| Molecular Formula | C ₁₄ H ₂₃ Cl ₂ NO | [1][2][4] |
| Molecular Weight | 292.24 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [2] |

Storage and Stability

- **Solid Form:** Store the compound in a sealed container at 4°C for short-term (days to weeks) or -20°C for long-term (months to years), protected from moisture and light.[1][2] The product is stable for shipment at ambient temperatures.[1]
- **Stock Solutions:** For solutions in solvent, store in sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
- **Chemical Stability:** The compound is stable under recommended storage conditions.[5] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

Mechanism of Action

Clobutinol hydrochloride exhibits a dual mechanism of action. Its intended therapeutic effect is the suppression of the cough reflex. However, its significant off-target activity involves the blockade of the hERG potassium channel, which is critical for cardiac repolarization. This inhibition can lead to QT interval prolongation and an increased risk of life-threatening arrhythmias.



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Figure 1: Dual mechanism of action of Clobutinol HCl.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

2.1.1 For In Vitro Cellular Assays This protocol is for preparing a high-concentration stock solution, typically for use in cell-based assays.

- **Materials:** **Clobutinol hydrochloride** powder, Dimethyl sulfoxide (DMSO, anhydrous/hygroscopic), sterile microcentrifuge tubes or vials.
- **Procedure:** a. Weigh the desired amount of **clobutinol hydrochloride** powder in a sterile tube. b. Add the appropriate volume of DMSO to achieve the target concentration. **Clobutinol hydrochloride** is soluble in DMSO up to 100 mg/mL (342.18 mM).[2] c. To aid dissolution, vortex the solution and use an ultrasonic bath until the solution is clear.[2] d. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. e. Store aliquots as recommended in Section 1.3.

2.1.2 For Analytical Standards (HPLC) This protocol is for preparing a stock solution for use as a quantitative standard in analytical methods like HPLC.

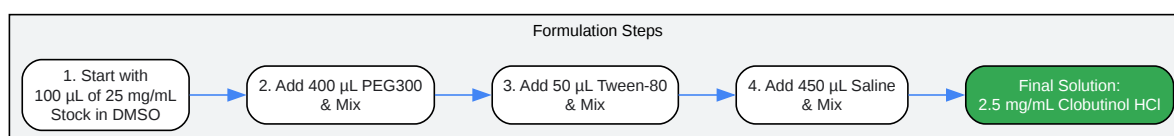
- **Materials:** **Clobutinol hydrochloride** powder, Methanol (HPLC grade) or Acetonitrile (HPLC grade), volumetric flasks.

- Procedure: a. Accurately weigh a precise amount of **clobutinol hydrochloride** standard. b. Dissolve the powder in a small volume of methanol or acetonitrile in a volumetric flask.[6] c. Once fully dissolved, dilute to the final volume with the same solvent or the mobile phase to be used in the analysis. d. Prepare working standards by sequential dilution of the stock solution with the mobile phase.

Protocol 2: Formulation for In Vivo Administration

This protocol describes the preparation of a vehicle for administering **clobutinol hydrochloride** to animal models, yielding a clear solution at 2.5 mg/mL.[2] Note: It is highly recommended to prepare this working solution fresh on the day of use.[2]

- Materials:
 - **Clobutinol hydrochloride** stock solution in DMSO (e.g., 25 mg/mL).
 - Polyethylene glycol 300 (PEG300).[7]
 - Tween-80 (Polysorbate 80).[8]
 - Sterile Saline (0.9% NaCl).
 - Sterile tubes.
- Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (v/v/v/v).
- Procedure (for 1 mL of 2.5 mg/mL final solution): a. Start with 100 μ L of a 25 mg/mL **clobutinol hydrochloride** stock solution in DMSO. b. Add 400 μ L of PEG300 to the DMSO stock solution. Mix thoroughly until uniform. c. Add 50 μ L of Tween-80. Mix again until the solution is clear. d. Add 450 μ L of saline to bring the total volume to 1 mL. e. Mix thoroughly. Use of sonication can aid in achieving a clear solution.[2]



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Figure 2: Workflow for preparing a 2.5 mg/mL in vivo formulation.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

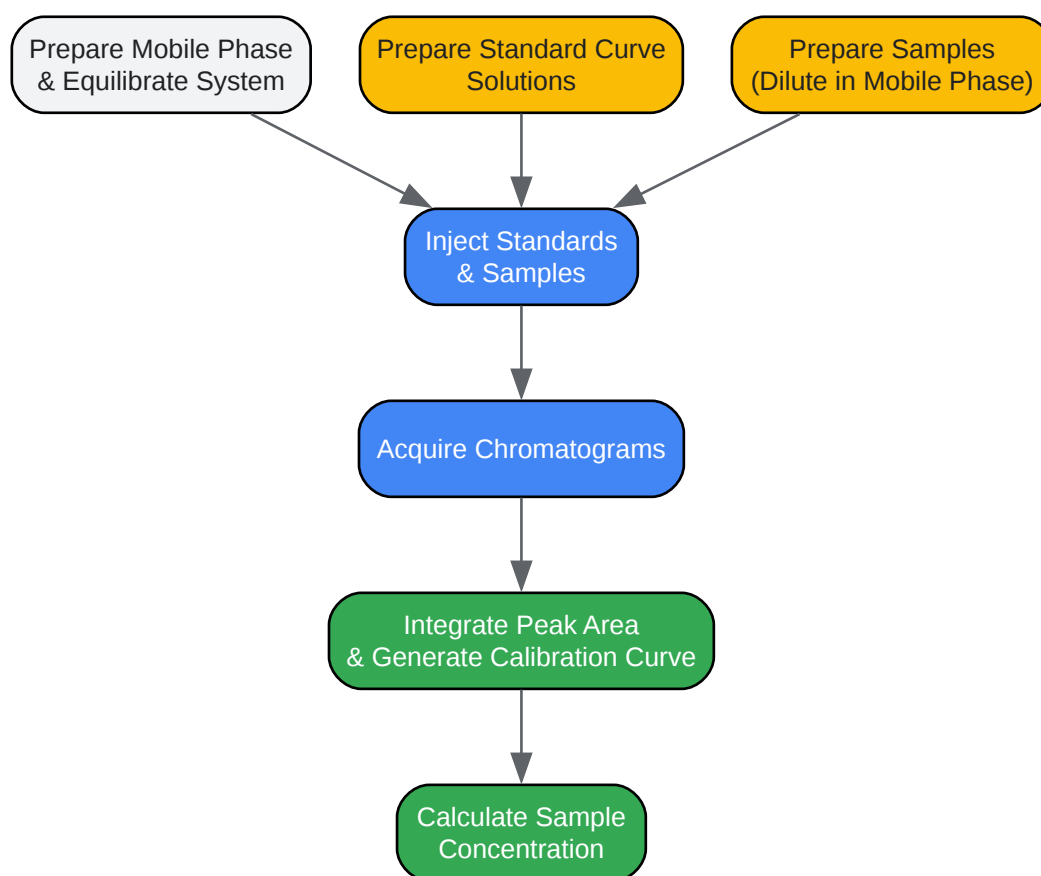
Two distinct reversed-phase HPLC (RP-HPLC) methods have been reported for the quantification of **clobutinol hydrochloride**.

| Parameter | Method 1 | Method 2 |
|--------------|---|---|
| Column | Alltech Lichrosorb RP-18 (5 µm, 250 x 4.6 mm) | C8 urea column (5 µm, 125 x 3.9 mm) |
| Mobile Phase | Isocratic: Ammonium acetate buffer (0.05 M), Methanol, Acetonitrile (22:60:18) adjusted to pH 3.34 with acetic acid | Gradient: Acetonitrile, Methanol, Phosphate buffer (pH 2.5) |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 267 nm | Diode Array Detector (DAD) at 230 nm |
| Linear Range | 34.7 – 243.0 µg/mL | 2.4 – 336 µg/mL |
| Source | [9] | [10][11][12] |

General HPLC Protocol Outline:

- **System Preparation:** Set up the HPLC system according to the parameters of the chosen method. Equilibrate the column with the mobile phase until a stable baseline is achieved.
- **Sample Preparation:** Prepare samples (e.g., from stability studies, formulation assays) and dilute them with the mobile phase to fall within the linear range of the standard curve. For biological samples, a prior extraction step is required.[13]

- Standard Curve: Prepare a series of working standards by diluting the analytical stock solution (Protocol 2.1.2) with the mobile phase.
- Injection: Inject a fixed volume (e.g., 20 μL) of the standards and samples onto the column.
- Analysis: Record the chromatograms and integrate the peak area or height corresponding to **clobutinol hydrochloride**.
- Quantification: Construct a calibration curve by plotting the peak response of the standards against their concentrations. Use the regression equation to calculate the concentration of **clobutinol hydrochloride** in the unknown samples.



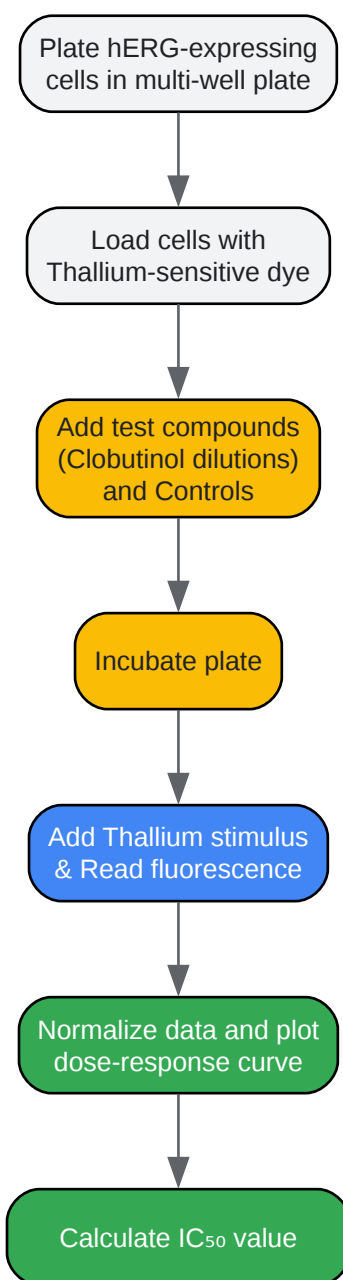
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Figure 3: General experimental workflow for HPLC analysis.

Protocol 4: Conceptual In Vitro hERG Channel Inhibition Assay

Given the known cardiotoxicity of clobutinol, a key experimental use is to assess its effect on the hERG channel. This is a conceptual protocol based on standard electrophysiology or flux assays.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **clobutinol hydrochloride** on the hERG potassium channel.
- Methodology: Automated patch-clamp or a thallium flux assay using a cell line stably expressing the hERG channel (e.g., HEK293-hERG or U2OS-hERG).[\[14\]](#)[\[15\]](#)
- Procedure Outline (Thallium Flux Assay):
 - a. Cell Plating: Plate hERG-expressing cells in a multi-well plate (e.g., 384- or 1536-well) and incubate to allow for adherence.[\[16\]](#)
 - b. Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.
 - c. Compound Addition: Add varying concentrations of **clobutinol hydrochloride** (prepared from a DMSO stock) to the wells. Include a vehicle control (DMSO) and a known hERG blocker (e.g., Astemizole) as a positive control.[\[15\]](#)
 - d. Incubation: Incubate the plate to allow the compound to interact with the channel.
 - e. Stimulation & Reading: Add a stimulation buffer containing thallium to open the hERG channels. Immediately measure the fluorescence intensity kinetically using a plate reader. Thallium influx through open channels increases fluorescence.[\[16\]](#)
 - f. Data Analysis: Normalize the fluorescence signal to controls. Plot the percent inhibition against the logarithm of clobutinol concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.



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Figure 4: Conceptual workflow for an in vitro hERG inhibition assay.

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- To cite this document: BenchChem. [formulation of clobutinol hydrochloride for experimental use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194082#formulation-of-clobutinol-hydrochloride-for-experimental-use]

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